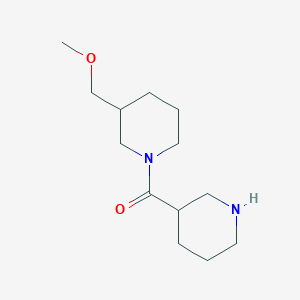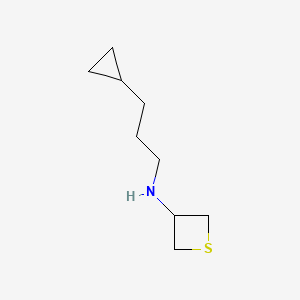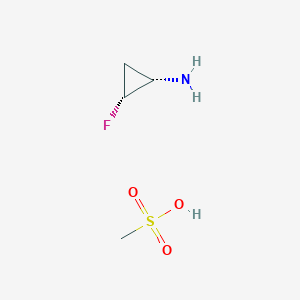
3-(Diethylamino)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, a diethylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of diethylamine with a trifluoromethyl ketone. One common method is the nucleophilic addition of diethylamine to 1,1,1-trifluoroacetone, followed by reduction to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3-(Diethylamino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)-1-propyne: Used as a functional leveling agent and brightener.
Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter with high absorption in the UV-A range.
Uniqueness
3-(Diethylamino)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications that require these characteristics.
Properties
CAS No. |
405-08-3 |
|---|---|
Molecular Formula |
C7H14F3NO |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
3-(diethylamino)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H14F3NO/c1-3-11(4-2)5-6(12)7(8,9)10/h6,12H,3-5H2,1-2H3 |
InChI Key |
REEIQERJJYGQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




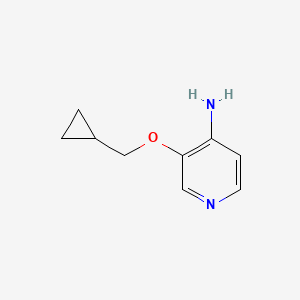

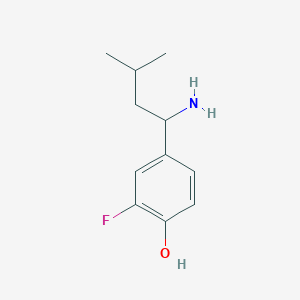
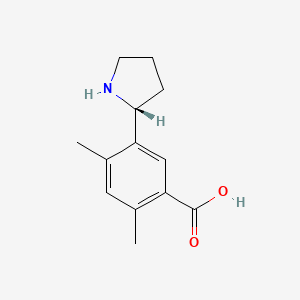
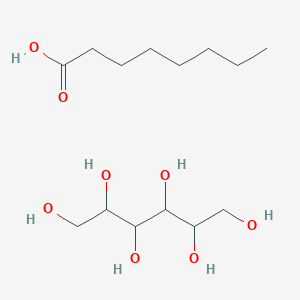
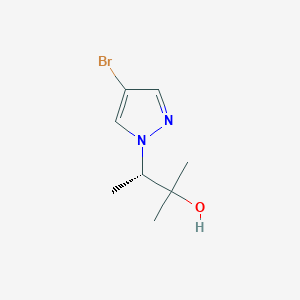
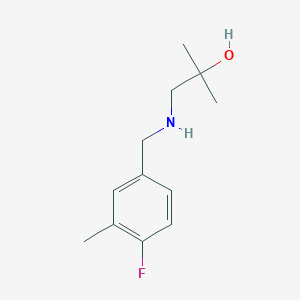
![4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339827.png)
